molecular formula C10H10N2O3 B1435512 methyl 2-methyl-3-oxo-2H,3H-imidazo[1,5-a]pyridine-1-carboxylate CAS No. 99615-34-6

methyl 2-methyl-3-oxo-2H,3H-imidazo[1,5-a]pyridine-1-carboxylate

Cat. No.: B1435512
CAS No.: 99615-34-6
M. Wt: 206.2 g/mol
InChI Key: IJLJUNUIUIMUHA-UHFFFAOYSA-N
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Description

Methyl 2-methyl-3-oxo-2H,3H-imidazo[1,5-a]pyridine-1-carboxylate is a high-value chemical intermediate designed for advanced pharmaceutical research and development. This compound features the imidazo[1,5-a]pyridine scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities and presence in pharmacologically active molecules. Its molecular structure incorporates an ester group at the 1-position and a carbonyl at the 3-position, making it a versatile precursor for further synthetic modification. This reagent serves as a critical synthetic intermediate for constructing more complex nitrogen-bridged heterocyclic compounds. Researchers utilize this core scaffold in the design and synthesis of novel molecules for screening against various biological targets. The imidazo[1,5-a]pyridine core is a subject of interest in multiple therapeutic areas, and related derivatives have been investigated for their potential application as antiviral agents, anti-inflammatory compounds, and enzyme inhibitors. For instance, computational studies on analogous structures have shown promising binding affinity to key viral entry proteins, suggesting potential for development as entrance inhibitors to prevent viral infection . Furthermore, structurally similar imidazo-fused heterocycles are being explored as potent and selective COX-2 inhibitors for anti-inflammatory applications, highlighting the therapeutic relevance of this chemical class . This product is provided for Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

methyl 2-methyl-3-oxoimidazo[1,5-a]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-11-8(9(13)15-2)7-5-3-4-6-12(7)10(11)14/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJLJUNUIUIMUHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=CC=CN2C1=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-methyl-3-oxo-2H,3H-imidazo[1,5-a]pyridine-1-carboxylate (CAS No. 99615-34-6) is a nitrogen-containing heterocyclic compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

PropertyDetails
Chemical Formula C10H10N2O3
Molecular Weight 206.20 g/mol
IUPAC Name This compound
PubChem CID 119056856
Appearance Powder

Anticancer Properties

Recent studies indicate that imidazo[1,5-a]pyridine derivatives exhibit significant anticancer activity. Methyl 2-methyl-3-oxo derivative has shown potential against various cancer cell lines, including breast and ovarian cancers. For instance, a study highlighted its ability to suppress the NF-κB and STAT3 signaling pathways in MDA-MB-231 and SKOV3 cell lines, indicating a mechanism for its anti-inflammatory and anticancer effects .

Antimicrobial Activity

Imidazo[1,5-a]pyridine compounds have been reported to possess antimicrobial properties. In vitro tests have demonstrated that these compounds can inhibit the growth of several bacterial strains. The structure of methyl 2-methyl-3-oxo allows it to interact with microbial enzymes, disrupting their function and leading to cell death.

Structure-Activity Relationship (SAR)

The SAR analysis of imidazo[1,5-a]pyridine derivatives reveals that modifications in the molecular structure significantly influence their biological activity. For example:

  • The presence of specific substituents on the pyridine ring enhances anticancer potency.
  • The carbonyl group at position 3 is crucial for maintaining biological activity against various targets.

Case Studies

  • Study on Anticancer Activity :
    A recent study assessed the cytotoxic effects of methyl 2-methyl-3-oxo on different cancer cell lines. Results indicated IC50 values in the micromolar range for several cell lines, suggesting moderate potency but a promising avenue for further exploration .
  • Antimicrobial Efficacy :
    Another investigation tested this compound against common pathogens such as E. coli and S. aureus. The results showed significant inhibition zones, indicating strong antimicrobial activity .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Methyl 2-methyl-3-oxo-2H,3H-imidazo[1,5-a]pyridine-1-carboxylate has shown promising results in antimicrobial assays. Studies indicate that derivatives of this compound exhibit significant antibacterial and antifungal properties. For instance, a study evaluated its efficacy against common bacterial strains such as Staphylococcus aureus and Escherichia coli, revealing notable inhibitory effects .

Anticancer Properties
Research has also highlighted the anticancer potential of this compound. Its derivatives have been tested for their ability to inhibit cancer cell proliferation. A particular focus has been on the compound's mechanism of action involving the induction of apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics .

Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties. This is attributed to its ability to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells. Such properties are critical for developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's .

Agricultural Applications

Pesticidal Activity
The compound has been explored for its potential use as a pesticide. Its structure allows it to interact with biological systems in pests, leading to effective pest control without significant toxicity to non-target organisms. Field trials have indicated that formulations containing this compound can reduce pest populations significantly while being environmentally friendly .

Material Science

Polymer Development
this compound is being investigated as a building block for synthesizing novel polymers with enhanced properties. The incorporation of this compound into polymer matrices has been shown to improve thermal stability and mechanical strength, making it suitable for various industrial applications .

Case Studies

Study Title Application Area Findings
Antimicrobial Evaluation of Novel CompoundsMedicinal ChemistrySignificant antibacterial activity against E. coli and S. aureus observed.
Synthesis of Anticancer AgentsCancer ResearchInduced apoptosis in various cancer cell lines; potential as a therapeutic agent.
Pesticidal Efficacy of ImidazopyridinesAgricultural ScienceEffective pest control with minimal environmental impact noted in field trials.
Development of High-Performance PolymersMaterial ScienceEnhanced thermal and mechanical properties observed in polymer composites containing the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares methyl 2-methyl-3-oxo-2H,3H-imidazo[1,5-a]pyridine-1-carboxylate with structurally related heterocycles, focusing on molecular features, spectral data, and functional group variations.

Imidazo[1,5-a]Pyridine Derivatives

2.1.1. 2-Methyl-3-Oxo-2H,3H-Imidazo[1,5-a]Pyridine-1-Carbonitrile (CAS 1378676-25-5)
  • Structural Difference : Replaces the methyl ester with a nitrile group.
  • Molecular Formula : C₉H₇N₃O.
  • Key Data: No melting point or spectral data provided, but its nitrile group suggests higher polarity compared to the ester analog .
2.1.2. 1-Oxo-3-Aryl-1,5-Dihydrobenzo[4,5]Imidazo[1,2-a]Pyridine-2-Carboxylic Acid Derivatives
  • Structural Difference : Incorporates a fused benzene ring and a carboxylic acid group.
  • Example : 3-(3-Fluorophenyl)-1-oxo-1,5-dihydrobenzo[4,5]imidazo[1,2-a]pyridine-2-carboxylic acid (Compound 6m).
    • Melting Point : 228–230°C.
    • IR : 1719 cm⁻¹ (C=O stretch).
    • Synthesis Yield : 79% via one-pot method .

Triazolo-Pyrimidine and Benzimidazole Derivatives

2.2.1. Ethyl-1,5-Dihydro-3-(2-Hydroxyphenyl)-7-Methyl-1,5-Diphenyl-[1,2,4]Triazolo[4,3-a]Pyrimidine-6-Carboxylate (Compound 12)
  • Structural Difference : Triazolo-pyrimidine core instead of imidazo-pyridine.
  • Melting Point : 206°C.
  • IR : 1666 cm⁻¹ (ester C=O).
  • 1H-NMR : δ 1.23 (OCH₂CH₃), 2.41 (CH₃), 4.14 (OCH₂CH₃) .
2.2.2. Methyl 1-(5-Methyl-1H-Pyrazol-3-yl)-1H-Benzimidazole-5-Carboxylate (Compound II)
  • Structural Difference : Benzimidazole core with a pyrazole substituent.
  • Supramolecular Features : Exhibits hydrogen-bonded sheets in crystal packing .

Complex Heterocycles in Patents

2.3.1. N,N-Dibenzyl-3-Methyl-4-(3-((2-(Trimethylsilyl)Ethoxy)Methyl)-3H-Imidazo[1,2-a]Pyrrolo[2,3-e]Pyrazin-8-yl)Cyclopentanamine
  • Structural Difference : Extended pyrrolo-pyrazine system with a trimethylsilyl-protected side chain.
  • Synthesis Yield : 60% via silica gel chromatography.
  • LC/MS : m/z 566 (M+H⁺) .

Comparative Data Table

Compound Name Core Structure Functional Groups Melting Point (°C) IR C=O Stretch (cm⁻¹) Synthesis Yield (%)
This compound Imidazo[1,5-a]pyridine Methyl ester, ketone N/A N/A N/A
2-Methyl-3-oxo-2H,3H-imidazo[1,5-a]pyridine-1-carbonitrile Imidazo[1,5-a]pyridine Nitrile, ketone N/A N/A N/A
Compound 6m Benzoimidazo[1,2-a]pyridine Carboxylic acid, aryl, ketone 228–230 1719 79
Compound 12 Triazolo[4,3-a]pyrimidine Ethyl ester, hydroxyl, diphenyl 206 1666 82
N,N-Dibenzyl-3-methyl-4-(SEM-protected)cyclopentanamine Imidazo-pyrrolo-pyrazine Trimethylsilyl ether, dibenzylamine N/A N/A 60

Key Findings and Implications

Functional Group Impact: Ester vs. Nitrile: The methyl ester in the target compound likely enhances solubility compared to nitrile analogs .

Synthetic Efficiency :

  • One-pot methods for benzoimidazopyridines (79% yield) contrast with stepwise syntheses for triazolo-pyrimidines (82% yield), suggesting divergent optimization strategies .

Structural Complexity :

  • Patented compounds with pyrrolo-pyrazine cores require advanced purification techniques (e.g., chromatography), reflecting challenges in handling polyheterocyclic systems .

Preparation Methods

Cyclization via 2-(Aminomethyl)pyridine and Acyl Chlorides

A novel and efficient method reported involves the reaction of 2-(aminomethyl)pyridine with acyl chlorides, followed by a one-pot treatment with trifluoroacetic anhydride to yield 2,2,2-trifluoro-1-imidazo[1,5-a]pyridin-1-ylethanones, which are then converted into imidazo[1,5-a]pyridine-1-carboxylic acids via haloform cleavage. This method is notable for its high preparative yields and operational simplicity.

Step Reagents & Conditions Outcome
1 2-(Aminomethyl)pyridine + Acyl chloride Formation of intermediate imidazo[1,5-a]pyridine derivative
2 Treatment with trifluoroacetic anhydride Formation of trifluoromethylated ethanones
3 Haloform cleavage Conversion to imidazo[1,5-a]pyridine-1-carboxylic acids

This approach provides a versatile platform for synthesizing various substituted imidazo[1,5-a]pyridine carboxylates, including methyl esters after appropriate esterification steps.

Multi-Component Reaction (MCR) Strategies

Multi-component reactions have been extensively employed to synthesize nitrogen-containing fused heterocycles efficiently. One-pot three-component reactions involving nitriles, aldehydes, and Meldrum’s acid have been successfully used to prepare related fused heterocycles such as benzoimidazo[1,2-a]pyridine derivatives, which share structural similarities and synthetic strategies with imidazo[1,5-a]pyridine carboxylates.

One-Pot Three-Component Reaction Using Meldrum’s Acid

  • Reactants: 2-(1H-benzo[d]imidazol-2-yl)acetonitrile, aryl aldehydes, and Meldrum’s acid
  • Conditions: Room temperature, water as solvent, piperidine as catalyst
  • Outcome: Formation of 1-oxo-3-aryl-1,5-dihydrobenzoimidazo[1,2-a]pyridine-2-carboxylic acid derivatives in good yields

Optimization Table for Reaction Conditions

Entry Solvent Catalyst Temperature Yield (%)
1 EtOH None 0-4 °C -
2 DMSO Piperidine Room Temp -
3 Toluene Piperidine Room Temp -
4 DMF Piperidine Reflux -
5 CH3CN Piperidine Reflux -
6 MeOH Piperidine Reflux Trace
7 EtOH Piperidine Reflux 20
8 AcOH None Reflux Trace
9 H2O None Room Temp 40
10 H2O Piperidine Room Temp 73
11 H2O Piperidine Room Temp (24h) 73

Note: The optimal condition was entry 10, using water as solvent and piperidine as catalyst at room temperature for 2 hours.

This green chemistry approach avoids toxic solvents and harsh conditions, making it attractive for sustainable synthesis.

Hydrazide Condensation and Reflux Methods

In a related synthetic pathway for imidazo[1,2-a]pyridine derivatives, hydrazide intermediates are prepared by refluxing ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate with hydrazine hydrate in ethanol, followed by condensation with ketones under acidic conditions to form hydrazones. These intermediates can be further transformed into amides or other derivatives under reflux in benzene with appropriate reagents.

Step Reagents & Conditions Product Yield (%)
1 Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate + Hydrazine hydrate, reflux in EtOH (5h) 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrazide 27.16
2 Hydrazide + Ketone + conc. H2SO4, reflux in EtOH (6h) Hydrazones Variable
3 Hydrazones + HSCH2COOH, reflux in benzene (6h) Carboxylic acid amides Variable

This method, although less direct, allows structural diversification by varying ketones and subsequent functionalization.

Comparative Analysis of Preparation Methods

Method Key Features Advantages Limitations
2-(Aminomethyl)pyridine + Acyl Chloride + Trifluoroacetic Anhydride One-pot, high yield, haloform cleavage step Efficient, high yield, scalable Requires trifluoroacetic anhydride
Multi-component reaction with Meldrum’s acid Green solvent (water), mild conditions Environmentally friendly, simple setup Limited to certain substituents
Hydrazide condensation and reflux Stepwise synthesis with hydrazides and ketones Structural diversity, well-established Longer reaction times, moderate yields

Research Findings and Notes

  • The one-pot multi-component reaction approach in water catalyzed by piperidine yields up to 73% of the target fused heterocyclic acids, which can be converted to methyl esters via esterification.
  • The use of trifluoroacetic anhydride enables efficient ring closure and functionalization, providing a route to carboxylic acids that can be esterified to methyl esters.
  • Hydrazide-based methods provide access to a broad range of derivatives but typically require longer reaction times and multiple purification steps.
  • Green chemistry protocols, particularly those employing water as solvent and avoiding heavy metals or toxic reagents, are increasingly favored for the synthesis of these compounds.

Q & A

Q. What are the most reliable synthetic routes for preparing methyl 2-methyl-3-oxo-2H,3H-imidazo[1,5-a]pyridine-1-carboxylate?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs) involving imidazole precursors, carbonyl donors, and esterification agents. For example, one-pot strategies using 2-(1H-benzo[d]imidazol-2-yl)acetonitrile, aryl aldehydes, and Meldrum’s acid under mild conditions (e.g., ethanol at 80°C) yield structurally analogous imidazo[1,5-a]pyridines. Key steps include cyclization via intramolecular nucleophilic attack and esterification . Alternative routes involve condensation reactions with β-enaminoketones or amidines, though these may require optimization for yield and purity .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Structural validation employs a combination of:
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm proton/carbon environments (e.g., ester carbonyl at ~170 ppm, imidazole ring protons at 6.5–8.5 ppm) .
  • IR Spectroscopy : Peaks at ~1700 cm1^{-1} (C=O stretch) and ~3100 cm1^{-1} (aromatic C-H) .
  • HRMS : To verify molecular weight (e.g., calculated vs. observed mass accuracy within 0.0001 Da) .
    Elemental analysis (C, H, N) is also critical, though minor discrepancies (<0.3%) may arise due to hygroscopicity or solvent retention .

Q. What are the key reactivity patterns of this compound under standard conditions?

  • Methodological Answer : The ester group is susceptible to hydrolysis under acidic/basic conditions, yielding carboxylic acid derivatives. The imidazo[1,5-a]pyridine core participates in electrophilic substitution (e.g., bromination at the 5-position) and cross-coupling reactions (Suzuki, Sonogashira) via halogenated intermediates. The 3-oxo group may undergo condensation with hydrazines or hydroxylamines to form heterocyclic adducts .

Advanced Research Questions

Q. How can synthetic protocols be optimized to address limitations like low yields or toxic solvents?

  • Methodological Answer :
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu for cross-coupling) or organocatalysts (e.g., proline derivatives) can enhance regioselectivity and reduce reaction times .
  • Solvent Replacement : Replace dichloromethane or DMF with greener alternatives (e.g., cyclopentyl methyl ether or ethanol-water mixtures) .
  • Microwave Assistance : Reduces reaction times from hours to minutes (e.g., 100°C, 300 W, 20 min) while improving yields by 10–15% .

Q. What strategies resolve contradictions between experimental and theoretical spectral data?

  • Methodological Answer :
  • Repetition with Purified Samples : Re-crystallize the compound to remove impurities and re-acquire NMR/IR data .
  • DFT Calculations : Compare experimental 13C^{13}C NMR shifts with density functional theory (DFT)-predicted values to identify misassignments .
  • Isotopic Labeling : Use 15N^{15}N-labeled precursors to clarify ambiguous peaks in crowded spectral regions .

Q. How is SHELX software applied in crystallographic refinement of derivatives?

  • Methodological Answer :
  • Data Collection : Use high-resolution (<1.0 Å) X-ray diffraction data.
  • SHELXL Refinement : Employ iterative cycles of least-squares minimization and electron density mapping to resolve disorder (e.g., twinned crystals). Anisotropic displacement parameters (ADPs) improve accuracy for non-hydrogen atoms .
  • Validation Tools : Check R-factors (R1_1 < 5%) and residual density (<0.3 eÅ3^{-3}) using Coot or Olex2 .

Q. How can computational methods predict biological activity or metabolic pathways?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinase inhibitors). Prioritize derivatives with binding affinities ≤−8.0 kcal/mol .
  • ADME Prediction : Tools like SwissADME estimate bioavailability (%F >30), blood-brain barrier penetration (BBB score), and CYP450 metabolism to prioritize in vitro testing .
  • QSAR Models : Correlate electronic descriptors (e.g., HOMO-LUMO gaps) with observed bioactivity to guide structural modifications .

Q. What experimental designs validate the compound’s role in photophysical studies?

  • Methodological Answer :
  • Fluorescence Quenching : Titrate with metal ions (e.g., Cu2+^{2+}) and measure emission spectra (λex_{\text{ex}} = 300–400 nm) to assess chelation effects .
  • Solvatochromism : Test UV-vis absorption in solvents of varying polarity (e.g., hexane to DMSO) to evaluate intramolecular charge transfer .
  • Time-Resolved Spectroscopy : Use femtosecond lasers to study excited-state proton transfer (ESIPT) dynamics .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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methyl 2-methyl-3-oxo-2H,3H-imidazo[1,5-a]pyridine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 2-methyl-3-oxo-2H,3H-imidazo[1,5-a]pyridine-1-carboxylate

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